BenchChemオンラインストアへようこそ!

Aztreonam

Cystic Fibrosis Inhaled Antibiotics Pseudomonas aeruginosa

Aztreonam lysine (CAS 149496-40-2) is the only clinically available monobactam antibiotic. Its monocyclic structure ensures intrinsic stability against metallo-β-lactamases, negligible cross-reactivity with penicillin/cephalosporin allergies, and a formulation specifically engineered for pulmonary nebulization. For formulary committees in MBL-endemic regions or hospitals with high β-lactam allergy rates, this lysine salt is a non-interchangeable, guideline-recommended therapeutic agent. Secure high-purity material for R&D, clinical trial supply, or institutional stockpiling.

Molecular Formula Cl3H2InO
Molecular Weight 0
CAS No. 149496-40-2
Cat. No. B1174560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAztreonam
CAS149496-40-2
SynonymsPropanoic acid, 2-[[[1-(2-amino-4-thiazolyl)-2-[(2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methyl-, [2α,3β(Z)]-
Molecular FormulaCl3H2InO
Structural Identifiers
SMILESCC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
InChIInChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.29e-02 g/L

Aztreonam (CAS 149496-40-2) Procurement Guide: Aztreonam Lysine for Inhaled Delivery and Intravenous Monobactam


Aztreonam (CAS 149496-40-2 specifically designates aztreonam lysine for inhalation) is the only clinically available monobactam antibiotic, a monocyclic β-lactam with a chemical formula C13H17N5O8S2 and molecular weight 435.44 [1]. Unlike bicyclic β-lactams (penicillins, cephalosporins, carbapenems), aztreonam possesses a unique monocyclic nucleus with a sulfonic acid substituent at the 1-position that activates the β-lactam moiety [2]. This structural distinction confers selective bactericidal activity against Gram-negative aerobic bacteria, including Pseudomonas aeruginosa and most clinically relevant Enterobacteriaceae, with no meaningful activity against Gram-positive bacteria or anaerobes [3]. The compound is available as an intravenous formulation (arginine salt) and as an inhaled formulation (lysine salt, CAYSTON/AZLI) specifically developed for pulmonary delivery in cystic fibrosis patients with chronic P. aeruginosa infection [4].

Why Aztreonam Cannot Be Generically Substituted: Evidence-Based Differential Value of CAS 149496-40-2


Aztreonam occupies a unique and non-interchangeable niche in the β-lactam antibiotic armamentarium due to three convergent, evidence-defined properties. First, aztreonam is the only β-lactam antibiotic that is intrinsically stable to hydrolysis by metallo-β-lactamases (MBLs), a feature not shared by penicillins, cephalosporins, or carbapenems [1]. Second, aztreonam demonstrates negligible immunological cross-reactivity with other β-lactam antibiotics — a finding with direct implications for patients with documented penicillin or cephalosporin hypersensitivity, for whom alternative β-lactams pose a clinically meaningful allergic risk [2]. Third, the lysine salt formulation (CAS 149496-40-2) is specifically engineered for pulmonary delivery via nebulization, a distinct formulation and route that is not interchangeable with intravenous aztreonam arginine or other inhaled antibiotics such as tobramycin [3]. These three dimensions — MBL stability, cross-reactivity profile, and formulation specificity — each represent a domain where generic substitution with another β-lactam would either fail therapeutically or introduce unacceptable clinical risk.

Quantitative Comparative Evidence: Aztreonam vs. Closest Analogs and Alternatives


Inhaled Aztreonam Lysine (AZLI) vs. Tobramycin Inhalation Solution: Superior Lung Function Improvement in Cystic Fibrosis

In a Phase 3 randomized controlled trial (NCT00757237), aztreonam lysine for inhalation (AZLI, 75 mg three times daily) demonstrated statistically superior improvement in lung function compared to tobramycin nebulizer solution (TNS, 300 mg twice daily) over three 28-day treatment courses in cystic fibrosis patients with chronic airway Pseudomonas aeruginosa [1]. The AZLI group achieved a mean relative change in FEV1 of 8.35% after one course versus 0.55% for TNS (p < 0.001), and a mean actual FEV1 change of 2.05% across three courses versus -0.66% for TNS (p = 0.002) [1].

Cystic Fibrosis Inhaled Antibiotics Pseudomonas aeruginosa

Aztreonam vs. Other β-Lactams: Absence of Cross-Reactivity in Penicillin-Allergic Patients

In a prospective study of 214 consecutive subjects with documented delayed (T cell-mediated) hypersensitivity to penicillins (confirmed by positive patch or delayed-reading skin tests), all subjects had negative skin test results to aztreonam and all tolerated aztreonam challenges, demonstrating a 0% cross-reactivity rate [1]. By contrast, the same study found approximately 20% cross-reactivity between aminopenicillins and aminocephalosporins [1]. In a separate study of IgE-mediated cephalosporin allergy, cross-reactivity rates were 3.1% to aztreonam, 2% to imipenem/cilastatin, and 1% to meropenem [2].

β-Lactam Allergy Cross-Reactivity Antibiotic Safety

Aztreonam vs. Carbapenems and Cephalosporins: Intrinsic Stability to Metallo-β-Lactamase (MBL) Hydrolysis

Aztreonam is uniquely stable to hydrolysis by metallo-β-lactamases (MBLs, Ambler class B), a feature not shared by other β-lactam antibiotics including carbapenems and cephalosporins, which are readily hydrolyzed by NDM, VIM, and IMP enzymes [1]. In a UK surveillance study of MBL-producing Enterobacterales, >90% of Klebsiella and Enterobacter spp. isolates with NDM, IMP, or VIM enzymes were inhibited by aztreonam/avibactam at ≤1+4 mg/L, and all were inhibited at ≤8+4 mg/L [2]. By contrast, susceptibility rates for aztreonam alone, cefepime, imipenem, and meropenem against MBL-producing Enterobacterales were only 7.5%, 0%, 10.4%, and 10.4%, respectively [3].

Metallo-β-Lactamase Carbapenem Resistance MBL Stability

Aztreonam-Avibactam vs. Imipenem-Relebactam and Meropenem-Vaborbactam: Lower MIC90 Against ESBL-Producing Enterobacterales

In a French study evaluating novel β-lactam-β-lactamase inhibitor combinations against 200 ESBL-producing and 414 carbapenem-resistant clinical Enterobacterales isolates, aztreonam-avibactam and cefepime-zidebactam demonstrated lower MIC90 values compared to imipenem-relebactam and meropenem-vaborbactam [1]. The MIC90 for aztreonam-avibactam was 2 mg/L, compared to 8 mg/L for both imipenem-relebactam and meropenem-vaborbactam against ESBL-producing isolates [1].

ESBL β-Lactamase Inhibitor Combinations MIC90 Comparison

Aztreonam Lysine (AZLI) Inhaled Formulation vs. Aztreonam Arginine: Pulmonary Tolerability and Delivery Optimization

The lysine salt formulation of aztreonam (CAS 149496-40-2) is specifically engineered for safe pulmonary delivery via nebulization, whereas inhalation of aztreonam arginine — the salt used for intravenous administration — can cause airway inflammation after chronic inhalation therapy [1]. The AZLI formulation incorporates lysine as a counterion to enhance solubility and stability, with buffer agents maintaining pH ~6.0 for compatibility with airway epithelium, and particle engineering achieving a mass median aerodynamic diameter of ~3-5 µm for deep lung deposition [2].

Formulation Science Inhalation Delivery Pharmaceutical Excipients

High-Value Procurement and Research Applications for Aztreonam (CAS 149496-40-2)


Cystic Fibrosis Center Formulary: Inhaled Aztreonam Lysine for Chronic P. aeruginosa Suppression

Based on Phase 3 RCT data demonstrating FEV1 superiority of AZLI over tobramycin inhalation solution (mean relative change 8.35% vs. 0.55%, p<0.001), formulary committees in cystic fibrosis centers should prioritize procurement of aztreonam lysine (CAS 149496-40-2) for patients with chronic airway P. aeruginosa colonization [1]. The data further support reduced respiratory hospitalizations (p=0.044) and fewer events requiring additional antipseudomonal antibiotics (p=0.004) with AZLI [1]. Procurement should specify the lysine salt formulation for nebulized delivery, as the arginine salt is not suitable for inhalation due to airway inflammation risk [2].

Antimicrobial Stewardship in β-Lactam-Allergic Populations

For hospitals with documented rates of penicillin or cephalosporin allergy among their patient population, aztreonam represents a uniquely safe Gram-negative coverage option. Evidence from prospective studies shows 0% cross-reactivity in T cell-mediated penicillin allergy (0 of 214 subjects) [3], compared to ~20% cross-reactivity for aminocephalosporins [3]. Procurement of intravenous aztreonam for injection should be maintained as a formulary essential for treating Gram-negative infections in β-lactam-allergic patients without requiring desensitization protocols.

MBL-Endemic Regions: Aztreonam-Avibactam as a Core Component of CRE Treatment Algorithms

In healthcare institutions located in regions with high prevalence of NDM, VIM, or IMP metallo-β-lactamases, aztreonam (with avibactam) provides a unique therapeutic option not achievable with carbapenems or cephalosporins. Susceptibility data show >90-100% of MBL-producing Klebsiella and Enterobacter spp. inhibited at ≤8+4 mg/L aztreonam-avibactam, compared to 10.4% for meropenem and imipenem, and 0% for cefepime [4][5]. Procurement strategies in MBL-endemic areas should ensure reliable supply of aztreonam for combination therapy with avibactam-containing β-lactamase inhibitors.

ESBL-Predominant Settings: Aztreonam-Avibactam as a Lower-MIC Alternative to Carbapenem-Inhibitor Combinations

In clinical settings where ESBL-producing Enterobacterales predominate, aztreonam-avibactam offers a 4-fold lower MIC90 (2 mg/L) compared to both imipenem-relebactam and meropenem-vaborbactam (8 mg/L each) [6]. This pharmacodynamic advantage supports the procurement and formulary positioning of aztreonam-avibactam as a potential carbapenem-sparing option, particularly in institutions seeking to reduce carbapenem utilization and associated selection pressure for carbapenem resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aztreonam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.